molecular formula C16H12N2O2 B085349 1,5-diphenyl-1H-pyrazole-3-carboxylic acid CAS No. 13599-22-9

1,5-diphenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B085349
CAS No.: 13599-22-9
M. Wt: 264.28 g/mol
InChI Key: JJMZLVASVSISLC-UHFFFAOYSA-N
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Description

1,5-Diphenyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C₁₆H₁₂N₂O₂. It is also known by its CAS number: 13599-22-9 . This compound belongs to the pyrazole family and contains both phenyl and carboxylic acid functional groups.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 1,5-diphenyl-1H-pyrazole-3-carboxylic acid. One common method involves the cyclization of 1,5-diphenyl-1H-pyrazole-3-carboxamide using appropriate reagents and conditions. The carboxylic acid group is introduced during this cyclization step.

Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis typically involves refluxing the appropriate starting materials in a suitable solvent (such as ethanol or acetic acid) with a dehydrating agent (such as thionyl chloride). The resulting product can then be purified and isolated.

Chemical Reactions Analysis

1,5-Diphenyl-1H-pyrazole-3-carboxylic acid can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, leading to the formation of different oxidation states of the pyrazole ring.

    Reduction: Reduction reactions can yield derivatives with reduced functional groups.

    Substitution: Substituents on the phenyl rings can be modified through substitution reactions. Common reagents include strong acids, bases, and oxidizing or reducing agents.

Major products formed from these reactions include derivatives with altered functional groups or substitution patterns.

Scientific Research Applications

1,5-Diphenyl-1H-pyrazole-3-carboxylic acid finds applications in various scientific fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Studied for its pharmacological properties and potential therapeutic applications.

    Industry: May serve as an intermediate in the production of other compounds.

Mechanism of Action

The specific mechanism by which 1,5-diphenyl-1H-pyrazole-3-carboxylic acid exerts its effects depends on its target. It may interact with enzymes, receptors, or cellular pathways. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While 1,5-diphenyl-1H-pyrazole-3-carboxylic acid is unique due to its specific structure, it shares similarities with other pyrazole derivatives. Some related compounds include:

  • 1H-Pyrazole-3-carboxylic acid
  • 1H-Pyrazole-3-carboxylic acid ethyl ester

Properties

IUPAC Name

1,5-diphenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c19-16(20)14-11-15(12-7-3-1-4-8-12)18(17-14)13-9-5-2-6-10-13/h1-11H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMZLVASVSISLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357831
Record name 1,5-diphenyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13599-22-9
Record name 1,5-diphenyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 1,5-diphenyl-1H-pyrazole-3-carboxylic acid synthesized?

A1: Several synthetic routes have been explored. One common method involves reacting 4-ethoxycarbonyl-5-phenyl-2,3-furandione (1) with N-benzylidene-N′-phenyl hydrazine. This reaction yields 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid-4-ethyl ester (2), which can be further hydrolyzed to obtain the desired this compound. [, ] You can find more details on this specific reaction in the paper titled "Synthesis and Some Reactions of 4-(Ethoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carboxylic Acid". []

Q2: What are the key structural features of this compound?

A2: This compound comprises a pyrazole ring core, substituted at the 1 and 5 positions with phenyl groups, and bearing a carboxylic acid group at the 3 position. [, ]

Q3: How can the structure of this compound be confirmed?

A3: Several spectroscopic techniques can be employed to characterize the structure. These include ¹H NMR, ¹³C NMR, mass spectrometry, FTIR spectroscopy, and elemental analysis. []

Q4: What are some common reactions that this compound undergoes?

A4: This compound serves as a versatile building block for synthesizing various derivatives. The carboxylic acid functionality can be converted into esters [, ] and amides [, , , ] by reacting with appropriate alcohols or amines, respectively.

Q5: Can you provide an example of a specific reaction involving this compound?

A5: The reaction of this compound chloride (3) with 2,3-diaminopyridine (4) produces 1H-pyrazole-3-carboxamide (5) in good yield. Interestingly, modifying the reaction conditions by adding a base and extending the reaction time leads to the formation of a different product, the 3H-imidazo[4,5-b] pyridine derivative (6). []

Q6: Have theoretical calculations been used to study reactions involving this compound derivatives?

A6: Yes, computational chemistry methods like AM1 calculations have been employed to investigate the mechanisms of reactions involving this compound derivatives. These calculations provide valuable insights into the electronic structures of reactants, transition states, intermediate states, and final products. [] The paper "SYNTHESIS AND THEORETICAL CALCULATIONS OF THE 1H-PYRAZOLE-3-CARBOXAMIDE AND -3-CARBOXYLATE DERIVATIVES" delves deeper into this topic. []

Q7: What is the significance of investigating Structure-Activity Relationships (SAR) for this compound derivatives?

A7: Understanding how structural modifications influence the biological activity of this compound derivatives is crucial for designing new compounds with improved potency and selectivity towards specific targets. []

Q8: Have any antimicrobial studies been conducted on this compound derivatives?

A8: Yes, some studies have explored the antimicrobial activity of these compounds. Notably, the N,N-dimethylhydrazide derivative of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid has shown promising activity against Gram-negative and Gram-positive bacteria, as well as against certain yeast strains. []

Q9: Are there any known challenges related to the formulation and stability of this compound derivatives?

A9: While specific information on formulation challenges is limited in the provided research papers, solubility and stability under various conditions are crucial aspects to consider during drug development. Strategies to enhance solubility or stability may involve utilizing different salt forms, incorporating solubilizing agents, or optimizing storage conditions.

Q10: What analytical techniques are typically used to characterize and quantify this compound and its derivatives?

A10: Common analytical techniques include NMR spectroscopy, mass spectrometry, IR spectroscopy, and elemental analysis. These techniques help determine the compound's identity, purity, and structural features. [, , ]

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